
(6-Aminopyrimidin-4-yl)methanol
Overview
Description
It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyrimidin-4-yl)methanol typically involves the reaction of 4-chloropyrimidine with formaldehyde and ammonia . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a solvent such as ethanol, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity . The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
- Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Conditions : Acidic or basic aqueous media (e.g., H₂SO₄/water or NaOH/water).
- Products : Forms (6-aminopyrimidin-4-yl)carbaldehyde or (6-aminopyrimidin-4-yl)carboxylic acid .
Example :
Amino Group Substitution
The amino group participates in nucleophilic displacement:
- Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).
- Conditions : Base (e.g., triethylamine) in DMF or THF at 25–60°C .
- Products : N-Alkyl or N-acyl derivatives (e.g., N-methyl-(6-aminopyrimidin-4-yl)methanol ).
Example :
Hydroxyl Group Substitution
The hydroxyl group can be replaced via activation:
- Reagents : Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂).
- Conditions : Reflux in anhydrous DCM or THF .
- Products : 4-Chloro-6-aminopyrimidine derivatives.
Example :
Condensation Reactions
The amino group forms Schiff bases with carbonyl compounds:
- Reagents : Aldehydes (e.g., benzaldehyde), ketones (e.g., acetophenone).
- Conditions : Ethanol/piperidine, reflux .
- Products : Iminopyrimidine derivatives.
Example :
Esterification and Etherification
The hydroxyl group reacts with electrophiles:
- Reagents : Acetyl chloride, alkyl bromides (e.g., methyl bromide).
- Conditions : Catalytic H₂SO₄ or pyridine in DCM .
- Products : Esters (e.g., 4-(methoxycarbonyl)-6-aminopyrimidine ) or ethers .
Example :
Nucleophilic Aromatic Substitution (SNAr)
Electrophilic pyrimidine rings undergo substitutions:
- Reagents : Amines (e.g., morpholine), thiols.
- Conditions : 80–120°C in polar aprotic solvents (e.g., DMF) .
- Products : 4-Substituted-6-aminopyrimidines .
Example :
Complexation and Biological Interactions
The amino and hydroxyl groups enable metal coordination and enzyme interactions:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that (6-Aminopyrimidin-4-yl)methanol and its derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrimidine-containing compounds can inhibit tubulin polymerization, a critical process in cancer cell proliferation. A notable case study demonstrated that a derivative of this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 3.77 µM .
Mechanism of Action:
The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
Compound | IC50 (µM) | Cancer Cell Line | Mechanism |
---|---|---|---|
This compound derivative | 3.77 | MCF-7 | Tubulin polymerization inhibition |
Antimicrobial and Antiviral Properties
The compound has been evaluated for its antimicrobial and antiviral activities. Studies have reported that derivatives of this compound possess potent activity against various pathogens, making them candidates for further development as therapeutic agents .
Case Study:
In a study focusing on antimicrobial efficacy, a derivative showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Neurological Applications
Recent investigations have explored the neuroprotective effects of this compound derivatives. These compounds are being studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study:
A research team found that a derivative improved neuronal survival in models of Parkinson's disease by reducing oxidative stress markers, suggesting its potential role in neuroprotection.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of pharmaceuticals. Its ability to act as a versatile building block facilitates the development of more complex organic molecules necessary for various industrial applications .
Mechanism of Action
The mechanism of action of (6-Aminopyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-Aminopyrimidin-4-yl)methanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets . This versatility makes it a valuable compound in both research and industrial applications .
Biological Activity
(6-Aminopyrimidin-4-yl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an amino group at the 6-position and a hydroxymethyl group at the 4-position. Its molecular formula is CHNO, with a molecular weight of approximately 168.16 g/mol. This structure is significant for its interaction with various biological targets, making it a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, suggesting its potential as an antibacterial or antifungal agent.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its structural characteristics allow it to interact with enzymes and receptors involved in cancer progression, making it a promising lead for anticancer drug development.
- Enzyme Inhibition : this compound can inhibit specific enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular processes, which may be beneficial in treating diseases like cancer and infections.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
- Enzyme Binding : The compound binds to specific enzymes, inhibiting their activity and thus affecting metabolic pathways critical for cell survival and proliferation.
- DNA/RNA Interaction : It has been shown to interact with nucleic acids, potentially affecting their synthesis and function. This interaction is crucial in understanding its anticancer properties.
- Receptor Modulation : The compound may influence receptor-mediated signaling pathways, which are vital in numerous physiological processes.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against certain bacteria and fungi | |
Anticancer | Inhibits proliferation of cancer cells | |
Enzyme Inhibition | Targets specific metabolic enzymes |
Case Study: Anticancer Activity
In a study examining the anticancer effects of this compound, researchers found that the compound significantly inhibited the growth of human colon cancer cells in vitro. The mechanism was linked to the compound's ability to induce apoptosis through modulation of key signaling pathways involved in cell survival . This finding highlights its potential as a therapeutic agent in oncology.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 6-aminopyrimidine with formaldehyde under acidic conditions. Variations in synthesis can lead to different derivatives, which may exhibit enhanced biological activities or selectivity against specific targets.
Table 2: Synthesis Overview
Methodology | Description |
---|---|
Starting Materials | 6-Aminopyrimidine and formaldehyde |
Reaction Conditions | Acidic environment, moderate heating |
Potential Derivatives | Various substituted pyrimidine compounds |
Properties
IUPAC Name |
(6-aminopyrimidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGLLJWLCMNJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436851-94-4 | |
Record name | (6-aminopyrimidin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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